

A Technical Guide to Fluorescein-Azide: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Fluorescein-azide

Cat. No.: B1466869

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This technical guide provides an in-depth overview of **fluorescein-azide**, a key reagent in biomedical research and drug development. **Fluorescein-azide** is a derivative of the widely used fluorescent dye, fluorescein, and is functionalized with an azide group. This modification allows for its participation in bioorthogonal "click" chemistry reactions, enabling the precise labeling of biomolecules such as proteins and nucleic acids.^[1] This guide will cover the molecular properties of common **fluorescein-azide** variants, their synthesis, and detailed protocols for their application in bioconjugation.

Core Molecular Properties

The term "**fluorescein-azide**" can refer to several derivatives with different linkers between the fluorescein core and the azide group, leading to variations in molecular weight and formula. Below is a summary of the properties for commonly encountered **fluorescein-azide** compounds.

Property	6-Carboxyfluorescein Azide (6-FAM-Azide)	5-Fluorescein-Azide	Fluorescein-Azide
Molecular Formula	C ₂₄ H ₁₈ N ₄ O ₆ [2][3]	C ₂₃ H ₁₆ N ₄ O ₆ [4]	C ₂₄ H ₁₈ N ₄ O ₆
Molecular Weight	458.43 g/mol [2]	444.4 g/mol [4]	458.42 g/mol [3]
Appearance	Yellow to orange solid[2]	-	Powder
Excitation (max)	~495 nm[2]	-	~495 nm[2]
Emission (max)	~520 nm[2]	-	~520 nm[2]
Purity	≥ 95% (HPLC)[2]	-	≥95%
Solubility	DMSO, DMF, MeOH[2]	-	-
Storage Conditions	-20 °C, in the dark[2][3]	-	-20°C
CAS Number	1386385-76-7[2]	1204815-86-0[4]	1386385-76-7

Synthesis of Azide-Fluorescein-Acid Linkers

The primary route for synthesizing azide-fluorescein-acid linkers starts with a carboxyfluorescein isomer, typically a mixture of 5- and 6-carboxyfluorescein. The process involves a three-step chemical transformation: nitration, reduction of the nitro group to an amine, and finally, the conversion of the amine to an azide through a diazotization reaction.[1]

Synthesis Pathway



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Caption: Synthetic pathway for Azide-Fluorescein-Acid.[1]

Experimental Protocols

Step 1: Nitration of 5(6)-Carboxyfluorescein[1]

This initial step introduces a nitro group to the fluorescein core, which serves as a precursor to the amine group.

- Materials: 5(6)-Carboxyfluorescein, Concentrated Sulfuric Acid (H_2SO_4), Concentrated Nitric Acid (HNO_3), Ice bath.
- Procedure:
 - Dissolve 5(6)-carboxyfluorescein in concentrated sulfuric acid at 0°C in a round-bottom flask with stirring.
 - Slowly add a pre-cooled solution of concentrated nitric acid in concentrated sulfuric acid dropwise, ensuring the temperature remains below 5°C .
 - After the addition is complete, continue stirring the reaction at 0°C for 1-2 hours.
 - Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.
 - Filter the solid, wash it with cold water, and dry it under a vacuum.

Step 2: Reduction of the Nitro Group[1]

The nitro group is reduced to an amine, making it available for the subsequent diazotization reaction.

- Materials: 5(6)-Carboxy-nitrofluorescein, a suitable reducing agent (e.g., sodium dithionite, $\text{Na}_2\text{S}_2\text{O}_4$), appropriate solvent.
- Procedure:
 - Dissolve the 5(6)-carboxy-nitrofluorescein in a suitable solvent.

- Add the reducing agent to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, the product is isolated by precipitation or extraction, followed by washing and drying.

Step 3: Diazotization and Azidation^[1]

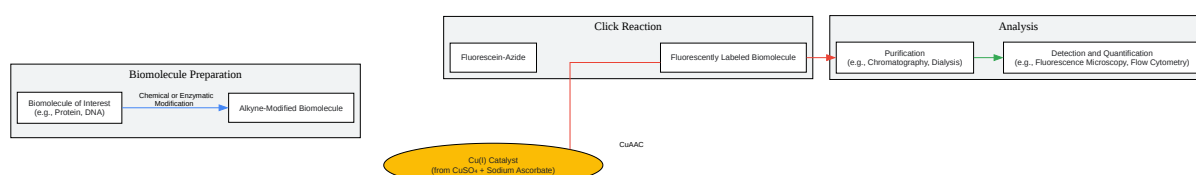
This final step converts the amine to the azide functionality.

- Materials: 5(6)-Amino-carboxyfluorescein, Dilute Hydrochloric Acid (HCl), Sodium Nitrite (NaNO_2), Sodium Azide (NaN_3), Ice bath.
- Procedure:
 - Dissolve the 5(6)-amino-carboxyfluorescein in dilute hydrochloric acid at 0°C .
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to form the diazonium salt. Stir for 15-30 minutes at 0°C .
 - In a separate flask, dissolve sodium azide in water and cool to 0°C .
 - Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature at 0°C .
 - Allow the reaction to proceed for 1-2 hours at 0°C , during which the azide-fluorescein-acid product will precipitate.
 - Filter the solid, wash with cold water, and dry under vacuum in the dark.

Bioconjugation via Click Chemistry

Fluorescein-azide is a valuable tool for bioconjugation, enabling the fluorescent labeling of biomolecules that have been modified to contain an alkyne group.^[3] The most common method for this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).^[5]

General Bioconjugation Workflow



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Caption: General workflow for labeling alkyne-modified biomolecules.

Experimental Protocol: Labeling of Alkyne-Modified Biopolymers

This protocol outlines the general steps for labeling biopolymers, such as proteins or nucleic acids, that have been functionalized with a terminal alkyne.

- Materials: Alkyne-modified biopolymer, **Fluorescein-azide**, Copper(II) sulfate (CuSO₄), a copper ligand such as THPTA, Sodium ascorbate, Reaction buffer (e.g., PBS, pH 7.4).^[6]
- Procedure:
 - Prepare a stock solution of the **fluorescein-azide** in an organic solvent like DMSO.^[2]
 - In a reaction tube, dissolve the alkyne-modified biopolymer in the reaction buffer.
 - Add the **fluorescein-azide** solution to the biopolymer solution. The molar ratio of dye to alkyne may need to be optimized, but a 5-20 fold excess of the dye is a common starting point.^[7]
 - Prepare the Cu(I) catalyst by premixing CuSO₄ and the THPTA ligand.^[6]

- Add the catalyst complex to the reaction mixture.
- Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.[6]
- Incubate the reaction for 30-60 minutes at room temperature, protected from light.[7]
- Purify the labeled biopolymer from excess reagents using methods such as size-exclusion chromatography or dialysis.[7]

Applications

Fluorescein-azide, through its application in click chemistry, has become an indispensable tool in various research fields:

- Bioconjugation: For labeling DNA, RNA, proteins, and carbohydrates with a bright and photostable fluorescent tag.[2]
- Cellular Imaging: Used in live-cell fluorescence microscopy and high-content screening due to its strong signal and low background.[2]
- Diagnostics and Biosensing: Integral to the development of fluorescence-based assays and biosensors.[2]
- Drug Discovery: Facilitates the tracking and visualization of drug molecules and their targets. [1]

In conclusion, **fluorescein-azide** is a versatile and powerful reagent for the fluorescent labeling of biomolecules. Its utility in click chemistry provides a robust and specific method for a wide range of applications in biological research and beyond.

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